molecular formula C15H15N3O4S B3020142 N-(4-ethoxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide CAS No. 708241-82-1

N-(4-ethoxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B3020142
CAS RN: 708241-82-1
M. Wt: 333.36
InChI Key: MVZLFWLHAJHHKO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a compound that belongs to the class of benzimidazole sulfonamides. These compounds are known for their diverse biological activities, including antimicrobial and antitubercular properties. The structure of benzimidazole sulfonamides typically consists of a benzimidazole ring system substituted with various functional groups that can significantly alter their biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of benzimidazole sulfonamides, such as the compound , can be achieved through a variety of methods. One general method involves the use of benzothiadiazole-4-sulfonyl chloride as a benzimidazole equivalent, reacting with amines followed by reductive desulfurization to give intermediate 1,2-phenylenediamines, which then react with aryl, heteroaryl, and alkyl aldehydes to provide substituted benzimidazole sulfonamides . This method allows for the introduction of different substituents on the benzimidazole ring, which can be tailored to achieve desired biological activities.

Molecular Structure Analysis

The molecular structure of benzimidazole sulfonamides is characterized by the presence of a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. The sulfonamide group is typically attached to the benzimidazole ring, and additional substituents, such as the ethoxyphenyl group in the compound of interest, can influence the molecule's interaction with biological targets. The precise arrangement of these groups and the overall three-dimensional conformation of the molecule are crucial for its biological function.

Chemical Reactions Analysis

Benzimidazole sulfonamides can undergo various chemical reactions depending on their substituents. For instance, the presence of an ethoxy group may allow for reactions typical of ethers, such as cleavage under acidic conditions. The sulfonamide group can participate in reactions such as hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding sulfonic acid and amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole sulfonamides are influenced by their molecular structure. These properties include solubility in different solvents, melting points, and stability under various conditions. The presence of different substituents can significantly affect these properties. For example, the introduction of halogen atoms or bulky groups can increase the lipophilicity of the molecule, potentially affecting its bioavailability and distribution in biological systems .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-2-22-11-5-3-10(4-6-11)18-23(20,21)12-7-8-13-14(9-12)17-15(19)16-13/h3-9,18H,2H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZLFWLHAJHHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323689
Record name N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

CAS RN

708241-82-1
Record name N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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